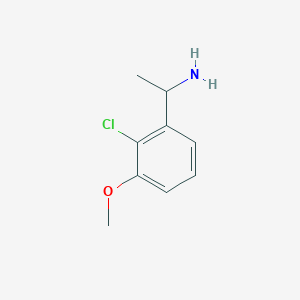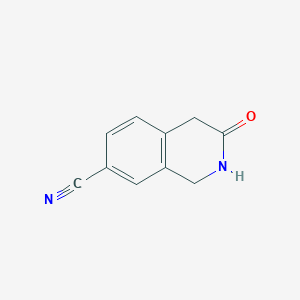
3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile is a heterocyclic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.
Métodos De Preparación
The synthesis of 3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require elevated temperatures and specific solvents to achieve optimal yields. Industrial production methods may involve similar synthetic routes but are optimized for scalability and cost-effectiveness.
Análisis De Reacciones Químicas
3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in medicinal chemistry .
Aplicaciones Científicas De Investigación
3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative disorders and other diseases.
Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of pathogen growth or modulation of neurotransmitter levels .
Comparación Con Compuestos Similares
3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile can be compared with other isoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities but lacking the carbonitrile and oxo groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with additional methoxy groups, which may enhance its biological activity.
3,4-Dihydroisoquinoline: A related compound with a different degree of saturation in the ring structure.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological properties .
Propiedades
Fórmula molecular |
C10H8N2O |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
3-oxo-2,4-dihydro-1H-isoquinoline-7-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c11-5-7-1-2-8-4-10(13)12-6-9(8)3-7/h1-3H,4,6H2,(H,12,13) |
Clave InChI |
WMVFEEPSVLKTDJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CNC1=O)C=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



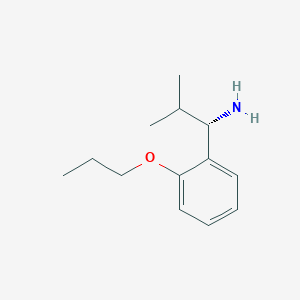
![8-(3-Chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13044382.png)
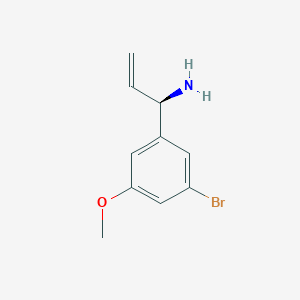


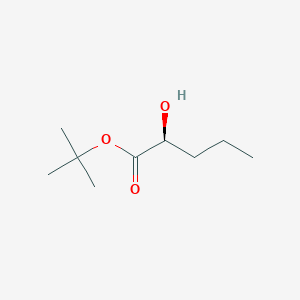
![2-Methyl-4-((5AS,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole](/img/structure/B13044406.png)
![(1S)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13044423.png)


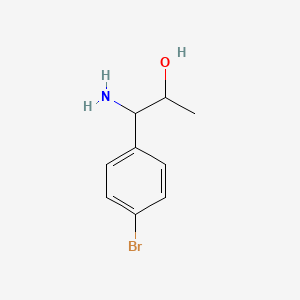
![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13044442.png)
